Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
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Overview
Description
Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base, followed by reduction and esterification steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-6-carboxylic acid, while substitution reactions can produce a variety of substituted naphthyridine derivatives.
Scientific Research Applications
Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Pharmaceuticals: The compound may serve as an intermediate in the production of drugs targeting specific biological pathways.
Materials Science: It can be utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-1,6-naphthyridine-6-carboxylate
- Ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
- Methyl 4-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Uniqueness
Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications.
Properties
IUPAC Name |
methyl 4-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-15-10(14)13-5-3-9-7(6-13)8(11)2-4-12-9/h2,4H,3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNOFCYZMUVROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=NC=CC(=C2C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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